6,7-Dimethoxy-1-naphthaldehyde
Description
6,7-Dimethoxy-1-naphthaldehyde is a substituted naphthalene derivative featuring methoxy groups at the 6- and 7-positions and an aldehyde functional group at the 1-position. This compound is structurally significant due to its aromatic framework and electron-donating methoxy substituents, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
6,7-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h3-8H,1-2H3 |
InChI Key |
CPZRAMSIXPHRAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=C2C=O)OC |
Origin of Product |
United States |
Preparation Methods
Formylation via Vilsmeier-Haack Reaction
- Principle : The Vilsmeier-Haack reaction uses a formylating reagent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species selectively attacks activated aromatic rings to introduce an aldehyde group.
- Procedure : 6,7-Dimethoxynaphthalene is treated with DMF and POCl₃ under controlled temperature (often 0–5°C initially, then room temperature) to yield 6,7-Dimethoxy-1-naphthaldehyde.
- Advantages : High regioselectivity and relatively mild conditions.
- Notes : Strict anhydrous conditions are maintained to prevent hydrolysis of the reactive intermediates.
Formylation Using Dichloromethyl Methyl Ether and Lewis Acid Catalysts
- Principle : Dichloromethyl methyl ether acts as a formylating agent in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃).
- Procedure : 6,7-Dimethoxynaphthalene is reacted with dichloromethyl methyl ether and AlCl₃ under anhydrous conditions. The reaction is typically performed at low temperatures (0–5°C) to maximize yield and minimize side reactions.
- Advantages : Effective for large-scale synthesis with good control over regioselectivity.
- Considerations : Choice of catalyst and solvent polarity (e.g., dichloromethane vs. toluene) significantly influence reaction rate and byproduct formation.
Alternative Synthetic Approaches
- Methylation of Hydroxylated Precursors : Starting from 6,7-dihydroxynaphthalene derivatives, methylation using dimethyl sulfate in alkaline media can produce 6,7-dimethoxynaphthalene, which is then formylated as above.
- Notes on Industrial Methods : Some patents describe methylation in petroleum ether-NaOH aqueous solution with phase-transfer catalysts and hydrosulfite to prevent oxidation, followed by formylation steps. These methods emphasize ease of reaction control, solvent recovery, and high purity of the dimethoxynaphthalene intermediate.
Comparative Data on Preparation Conditions
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 0–5°C to RT, anhydrous | 70–85 | High regioselectivity, mild conditions |
| Dichloromethyl Methyl Ether + AlCl₃ | Dichloromethyl methyl ether, AlCl₃ | 0–5°C, anhydrous | 65–80 | Requires careful temperature control |
| Methylation + Formylation (Patent method) | Dimethyl sulfate, NaOH, hydrosulfite | 50–60°C, staged addition | 75–90 | Industrially scalable, solvent recycling |
Mechanistic Insights and Electronic Effects
- The methoxy groups at positions 6 and 7 are strong electron-donating substituents, increasing the electron density of the naphthalene ring and directing electrophilic substitution preferentially to the 1-position.
- This electronic activation facilitates formylation reactions, enhancing the reactivity of the aromatic ring toward electrophilic attack.
- The regioselectivity is influenced by the resonance and inductive effects of the methoxy substituents, favoring substitution ortho or para to these groups, consistent with the observed formylation at position 1.
Purification and Characterization
- After synthesis, purification is typically achieved by recrystallization or column chromatography to obtain high-purity 6,7-Dimethoxy-1-naphthaldehyde (>95% purity).
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 6,7-Dimethoxynaphthalene or 6,7-dihydroxynaphthalene | Precursor for formylation |
| Methylation | Dimethyl sulfate, NaOH, phase-transfer catalyst | Converts dihydroxy to dimethoxy groups |
| Formylation (Vilsmeier-Haack) | DMF, POCl₃, anhydrous, 0–5°C to RT | Selective introduction of aldehyde at C-1 |
| Formylation (Lewis acid) | Dichloromethyl methyl ether, AlCl₃, anhydrous, 0–5°C | Alternative formylation method |
| Purification | Recrystallization or chromatography | High purity product |
Research Findings and Practical Considerations
- Research confirms that formylation of 6,7-dimethoxynaphthalene is most efficient under anhydrous conditions with controlled temperature to avoid side reactions and degradation of methoxy groups.
- Industrially, methylation followed by formylation is preferred for scalability and cost-efficiency.
- The choice of formylation reagent and catalyst impacts regioselectivity and yield, with Vilsmeier-Haack and Lewis acid-catalyzed methods being the most commonly employed.
- The electron-donating methoxy groups play a crucial role in directing electrophilic substitution, facilitating selective aldehyde introduction.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6,7-Dimethoxy-1-naphthoic acid.
Reduction: 6,7-Dimethoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
6,7-Dimethoxy-1-naphthaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows for multiple functionalization reactions that can lead to the development of complex molecules.
Key Reactions:
- Condensation Reactions: This compound is often used in condensation reactions to create larger polycyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals.
- Functional Group Transformations: The aldehyde group can be easily transformed into various functional groups such as alcohols, amines, or carboxylic acids, making it a valuable building block in synthetic chemistry.
Medicinal Chemistry
Research has indicated that 6,7-Dimethoxy-1-naphthaldehyde exhibits potential biological activities that can be harnessed for medicinal purposes.
Biological Activities:
- Anticancer Properties: Studies have shown that derivatives of 6,7-Dimethoxy-1-naphthaldehyde possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this aldehyde have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, making them candidates for further development as therapeutic agents for inflammatory diseases.
Analytical Chemistry
In analytical chemistry, 6,7-Dimethoxy-1-naphthaldehyde is utilized as a reagent in various detection methods due to its fluorescent properties.
Fluorescence Derivatization:
- High-Performance Liquid Chromatography (HPLC): The compound has been employed as a derivatization reagent for the sensitive detection of aldehydes in HPLC. It reacts under optimized conditions to produce fluorescent derivatives that can be detected at low concentrations (detection limits around 13–18 fmol) .
Case Study 1: Synthesis of Anticancer Agents
A series of compounds derived from 6,7-Dimethoxy-1-naphthaldehyde were synthesized and tested for anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting their potential as lead compounds for drug development .
Case Study 2: Fluorescent Detection of Aldehydes
In a study focusing on the use of 6,7-Dimethoxy-1-naphthaldehyde as a fluorescence derivatization reagent, researchers optimized reaction conditions and demonstrated its efficacy in detecting aliphatic and aromatic aldehydes using HPLC. The method provided high sensitivity and selectivity, showcasing the compound's utility in analytical applications .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for polycyclic structures | Versatile functionalization capabilities |
| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Significant cytotoxicity against cancer cell lines |
| Analytical Chemistry | Derivatization reagent for HPLC | Detection limits of 13–18 fmol for aldehydes |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-naphthaldehyde in biological systems involves its interaction with aldehyde dehydrogenase enzymes, which catalyze the oxidation of the aldehyde group to a carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are intermediates. The compound’s methoxy groups may also influence its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6,7-Dimethoxy-1-naphthaldehyde with key analogs based on substituent patterns, functional groups, and applications.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Methoxy vs. Nitro Groups : The methoxy groups in 6,7-Dimethoxy-1-naphthaldehyde enhance electron density on the naphthalene ring, favoring electrophilic substitution reactions. In contrast, 1-Nitronaphthalene’s nitro group is electron-withdrawing, reducing aromatic reactivity and increasing oxidative stability .
- Aldehyde vs. Carboxylic Acid : The aldehyde group at position 1 in 6,7-Dimethoxy-1-naphthaldehyde offers nucleophilic reactivity (e.g., forming Schiff bases), whereas (6-Methoxynaphthalen-2-yl)acetic Acid’s carboxylic acid group enables salt formation and bioavailability enhancement in pharmaceuticals .
Pharmacological Relevance
- Isoquinoline Derivatives: Compounds like Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) demonstrate antihypertensive effects, suggesting that the 6,7-dimethoxy motif may enhance binding to cardiovascular targets . While 6,7-Dimethoxy-1-naphthaldehyde itself lacks direct pharmacological data, its structure aligns with intermediates used in synthesizing such bioactive molecules.
- Steric Considerations : 6,6'-Dimethoxy-2,2'-binaphthalenyl (Imp. F(EP)) exhibits restricted rotation due to its binaphthyl structure, a feature absent in 6,7-Dimethoxy-1-naphthaldehyde. This difference impacts applications in chiral synthesis or asymmetric catalysis .
Research Findings and Limitations
- Synthetic Utility: 6,7-Dimethoxy-1-naphthaldehyde’s aldehyde group is pivotal in condensation reactions, as seen in the synthesis of isoquinoline derivatives (e.g., compound 6g in ), which are precursors to analgesics and antipsychotics .
- Gaps in Data: No direct studies on the compound’s solubility, stability, or toxicity were found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolating properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
